molecular formula C83H36O2 B6319247 [6,6]-Phenyl-C61-butyric Acid Dodecyl Ester CAS No. 571177-69-0

[6,6]-Phenyl-C61-butyric Acid Dodecyl Ester

Cat. No.: B6319247
CAS No.: 571177-69-0
M. Wt: 1065.2 g/mol
InChI Key: FFSXORVYVMTDMV-UHFFFAOYSA-N
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Description

[6,6]-Phenyl-C61-butyric Acid Dodecyl Ester is a fullerene derivative widely used in organic photovoltaics and other electronic applications. This compound is known for its excellent electron-accepting properties, making it a crucial component in the development of high-efficiency solar cells and other electronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6,6]-Phenyl-C61-butyric Acid Dodecyl Ester typically involves the esterification of [6,6]-Phenyl-C61-butyric Acid with dodecyl alcohol. This reaction is often carried out using a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is also becoming more common in industrial production .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Ozone, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

[6,6]-Phenyl-C61-butyric Acid Dodecyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of [6,6]-Phenyl-C61-butyric Acid Dodecyl Ester involves its ability to accept electrons efficiently. This property is due to the conjugated π-system of the fullerene core, which allows for the delocalization of electrons. In organic photovoltaic cells, the compound acts as an electron acceptor, facilitating the separation of electron-hole pairs generated by light absorption. This process enhances the overall efficiency of solar energy conversion .

Comparison with Similar Compounds

    [6,6]-Phenyl-C61-butyric Acid Methyl Ester: Another fullerene derivative used in organic photovoltaics, but with a shorter ester chain.

    [6,6]-Phenyl-C61-butyric Acid Octyl Ester: Similar structure but with an octyl ester group instead of a dodecyl group.

Uniqueness: The dodecyl ester group in [6,6]-Phenyl-C61-butyric Acid Dodecyl Ester provides better solubility in organic solvents compared to its shorter-chain counterparts. This property makes it more suitable for solution-based processing techniques, which are commonly used in the fabrication of organic electronic devices .

Properties

InChI

InChI=1S/C83H36O2/c1-2-3-4-5-6-7-8-9-10-14-20-85-22(84)18-15-19-81(21-16-12-11-13-17-21)82-77-69-61-51-41-33-25-23-24-27-31-29(25)37-45-39(31)49-43-35(27)36-28(24)32-30-26(23)34(33)42-48-38(30)46-40(32)50-44(36)54-53(43)63-57(49)67-59(45)65(55(61)47(37)41)73(77)75(67)79-71(63)72-64(54)58(50)68-60(46)66-56(48)62(52(42)51)70(69)78(82)74(66)76(68)80(72)83(79,81)82/h11-13,16-17H,2-10,14-15,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSXORVYVMTDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H36O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101152124
Record name Dodecyl 3′-phenyl-3′H-cyclopropa[1,9][5,6]fullerene-C60-Ih-3′-butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1065.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571177-69-0
Record name Dodecyl 3′-phenyl-3′H-cyclopropa[1,9][5,6]fullerene-C60-Ih-3′-butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=571177-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecyl 3′-phenyl-3′H-cyclopropa[1,9][5,6]fullerene-C60-Ih-3′-butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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